Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734349
InChI: InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3
SMILES:
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15734349

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3
Standard InChI Key OPSPNAJAEYWQHG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrole ring (C4H4N\text{C}_{4}\text{H}_{4}\text{N}) with two key substituents:

  • An ethyl ester group (–COOCH2_2CH3_3) at the 2-position.

  • A 4-methylphenyl group (–C6_6H4_4CH3_3) at the 3-position .

This substitution pattern distinguishes it from simpler pyrrole derivatives, such as ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (PubChem CID: 4615304), which lacks aromatic substituents .

Spectroscopic and Computational Data

  • SMILES: CCOC(=O)C1=C(C(=CN1)C2=CC=C(C)C=C2)C

  • InChIKey: RWCIZUBUCSJWAE-UHFFFAOYSA-N

  • logP: Estimated at ~3.97 based on analogs like ethyl 1-ethyl-3,5-dimethyl-4-[(4-methylphenyl)carbamoyl]-1H-pyrrole-2-carboxylate (logP = 3.97) , suggesting moderate lipophilicity.

Table 1: Comparative Molecular Properties of Selected Pyrrole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)logP
Ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylateC14H15NO2\text{C}_{14}\text{H}_{15}\text{NO}_{2}229.27 ~3.97
Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylateC8H9Cl2NO2\text{C}_{8}\text{H}_{9}\text{Cl}_{2}\text{NO}_{2}222.07
Ethyl 3-methyl-4-phenyl-1H-pyrrole-2-carboxylateC14H15NO2\text{C}_{14}\text{H}_{15}\text{NO}_{2}229.27
Ethyl 1-ethyl-3,5-dimethyl-4-[(4-methylphenyl)carbamoyl]-1H-pyrrole-2-carboxylateC19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}328.41 3.97

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis typically involves condensation reactions between aldehydes/ketones and pyrrole precursors. For example:

  • Chlorination: Ethyl 5-methyl-1H-pyrrole-2-carboxylate reacts with sulfuryl dichloride (SO2Cl2\text{SO}_{2}\text{Cl}_{2}) in carbon tetrachloride at 0°C to yield chlorinated analogs .

  • Esterification: Carboxylic acid derivatives are esterified using ethanol under acidic conditions, a common step in pyrrole chemistry.

Optimized Reaction Conditions

  • Temperature: 0°C for chlorination .

  • Solvents: Tetrachloromethane for dichlorination .

  • Catalysts: None required for simple esterification, though Lewis acids may enhance yields in complex substitutions.

Physicochemical and Pharmacological Profile

Solubility and Stability

  • logSw: Approximately -4.26 for analogs , indicating low aqueous solubility.

  • Polar Surface Area: ~44.81 Ų , suggesting moderate permeability.

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

  • Aromatic vs. Aliphatic Groups: The 4-methylphenyl group enhances π-π stacking interactions compared to aliphatic substituents (e.g., methyl in PubChem CID: 4615304) .

  • Chlorination Impact: Dichloro derivatives (e.g., CAS 24691-21-2) exhibit higher reactivity but reduced stability .

Table 2: Impact of Substituents on Pyrrole Reactivity

Substituent PositionFunctional GroupEffect on Reactivity
3-position4-MethylphenylStabilizes via resonance
4-positionChlorineIncreases electrophilicity
2-positionEthyl esterEnhances solubility in organic solvents

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.

  • Materials Science: Exploration of optoelectronic properties due to conjugated π-systems.

  • Synthetic Methodology: Development of catalytic asymmetric routes for enantioselective synthesis.

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